molecular formula C7H10N2O2 B13182542 N-(2-aminoethyl)furan-3-carboxamide

N-(2-aminoethyl)furan-3-carboxamide

Cat. No.: B13182542
M. Wt: 154.17 g/mol
InChI Key: UPCXKIJIDLIFPB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)furan-3-carboxamide is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of furan, a heterocyclic organic compound, and contains an aminoethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-aminoethyl)furan-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-furoic acid with ethylenediamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dicarboxylic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-aminoethyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)furan-2-carboxamide
  • N-(2-aminoethyl)furan-4-carboxamide
  • N-(2-aminoethyl)thiophene-3-carboxamide

Uniqueness

N-(2-aminoethyl)furan-3-carboxamide is unique due to its specific substitution pattern on the furan ring, which can influence its chemical reactivity and biological activity. The position of the aminoethyl group and the carboxamide functionality can result in distinct interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-(2-aminoethyl)furan-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c8-2-3-9-7(10)6-1-4-11-5-6/h1,4-5H,2-3,8H2,(H,9,10)

InChI Key

UPCXKIJIDLIFPB-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)NCCN

Origin of Product

United States

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